molecular formula C9H6F3N3O2 B15059261 1-(1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl)-1H-pyrrole-2,5-dione

1-(1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl)-1H-pyrrole-2,5-dione

Cat. No.: B15059261
M. Wt: 245.16 g/mol
InChI Key: OXAJYLSUGFBXJT-UHFFFAOYSA-N
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Description

This compound features a pyrrole-2,5-dione core substituted with a 2,2,2-trifluoroethyl-functionalized pyrazole moiety. Its molecular formula is C₉H₆F₃N₃O₂, with a molecular weight of 179.02 g/mol (calculated via evidence from CAS No. 771-52-8) . Key physicochemical properties include a moderate hydrophobicity (XlogP = 1.7), five hydrogen bond acceptors, and a topological polar surface area (TPSA) of 55.84 Ų, indicating moderate membrane permeability . The trifluoroethyl group enhances metabolic stability and electron-withdrawing effects, making it a candidate for pharmaceutical applications requiring resistance to oxidative degradation.

Properties

Molecular Formula

C9H6F3N3O2

Molecular Weight

245.16 g/mol

IUPAC Name

1-[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]pyrrole-2,5-dione

InChI

InChI=1S/C9H6F3N3O2/c10-9(11,12)5-14-4-6(3-13-14)15-7(16)1-2-8(15)17/h1-4H,5H2

InChI Key

OXAJYLSUGFBXJT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)N(C1=O)C2=CN(N=C2)CC(F)(F)F

Origin of Product

United States

Preparation Methods

The synthesis of 1-(1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl)-1H-pyrrole-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2,2,2-trifluoroethylamine with pyrazole derivatives under controlled conditions to form the intermediate compound. This intermediate is then subjected to further reactions, such as cyclization and oxidation, to yield the final product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity .

Chemical Reactions Analysis

1-(1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

Scientific Research Applications

1-(1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl)-1H-pyrrole-2,5-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the development of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 1-(1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. This interaction can lead to the modulation of enzymatic activity or receptor signaling pathways, resulting in various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural analogs based on substituents, physicochemical properties, and availability:

Compound Name CAS Number Substituent Molecular Weight (g/mol) XlogP H-Bond Acceptors TPSA (Ų) Availability
1-(1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl)-1H-pyrrole-2,5-dione 771-52-8 2,2,2-Trifluoroethyl 179.02 1.7 5 55.84 Commercially available
1-(1-Ethyl-1H-pyrazol-4-yl)-1H-pyrrole-2,5-dione 1153208-26-4 Ethyl 191.19 ~1.2* 4 55.84 Discontinued
1-(2-Chloroethyl)pyrrolidine-2,5-dione 1203-24-3 2-Chloroethyl 160.58 ~-0.3 3 46.17 Available
1-(4-Acetylphenyl)-1H-pyrrole-2,5-dione 29753-26-2 4-Acetylphenyl 215.20 1.5 4 63.68 Available

Notes:

  • Trifluoroethyl vs. Ethyl substitution : The trifluoroethyl group increases hydrophobicity (XlogP = 1.7 vs. ~1.2 for ethyl) and metabolic stability due to fluorine’s inductive effects. The ethyl analog (CAS 1153208-26-4) was discontinued, likely due to inferior pharmacokinetics or stability .
  • Aryl substitutions : The 4-acetylphenyl derivative (CAS 29753-26-2) has a higher TPSA (63.68 Ų), indicating reduced membrane permeability compared to the trifluoroethyl analog .

Key Research Findings

Synthetic Accessibility : The trifluoroethyl analog’s synthesis likely involves nucleophilic substitution or coupling reactions, similar to methods described for ethyl and aryl analogs in and .

Stability and Reactivity : The trifluoroethyl group reduces susceptibility to enzymatic degradation compared to ethyl or chloroethyl groups, aligning with its commercial availability .

Pharmacological Potential: While direct bioactivity data are absent in the provided evidence, the trifluoroethyl analog’s physicochemical profile (e.g., moderate XlogP, TPSA) suggests suitability as a kinase inhibitor scaffold, akin to pyrrole-2,5-dione derivatives in medicinal chemistry .

Biological Activity

1-(1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl)-1H-pyrrole-2,5-dione is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, drawing from diverse sources to present a comprehensive overview.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C8H8F3N3O2C_8H_8F_3N_3O_2 and a molecular weight of approximately 235.17 g/mol. Its structure features a pyrrole-2,5-dione core substituted with a trifluoroethyl group and a pyrazole moiety. The presence of the trifluoroethyl group is significant as it may influence the compound's lipophilicity and biological interactions.

Antitumor Activity

Research has indicated that derivatives of pyrrole-2,5-dione exhibit notable antitumor properties. For instance, compounds similar to this compound have been shown to inhibit the growth of various cancer cell lines. A study demonstrated that certain derivatives could inhibit colon cancer cell lines HCT-116 and SW-620 with a GI50 in the range of 1.01.6×108M1.0–1.6\times 10^{-8}M .

The proposed mechanism for the antitumor activity involves interaction with epidermal growth factor receptors (EGFR) and vascular endothelial growth factor receptors (VEGFR). Molecular docking studies suggest that these compounds can form stable complexes with ATP-binding domains of these receptors, thereby inhibiting their activity and subsequent downstream signaling pathways associated with tumor growth .

Structure-Activity Relationship (SAR)

The biological activity of pyrrole derivatives is significantly influenced by the nature of their substituents. For example:

  • Trifluoroethyl Group : Enhances lipophilicity and may improve membrane permeability.
  • Amino Substituents : Alter the interaction profile with target proteins.

Case Studies

Several studies have focused on the synthesis and evaluation of similar compounds:

CompoundActivityReference
4-Amino-3-chloro-1H-pyrrole-2,5-dioneInhibits colon cancer cell lines
3-Chloro-1-(4-chlorobenzyl)-4-amino-1H-pyrrole-2,5-dioneAntioxidant properties; low toxicity
1H-Pyrrole-2,5-dione derivativesAnti-inflammatory and antimicrobial activities

Toxicity Studies

Toxicity assessments have been conducted on related compounds. For instance, certain derivatives were found to induce minimal cytotoxic effects at low concentrations but showed reduced viability at higher doses (100 µg/mL), indicating a dose-dependent toxicity profile .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-(1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl)-1H-pyrrole-2,5-dione?

  • Answer : A two-step approach is commonly employed:

Pyrazole Synthesis : React 2,2,2-trifluoroethyl hydrazine with a β-keto ester (e.g., ethyl acetoacetate) under reflux in ethanol to form the 1-(2,2,2-trifluoroethyl)-1H-pyrazole intermediate .

Pyrrole-2,5-dione Coupling : Use a nucleophilic substitution or cyclocondensation reaction, such as reacting the pyrazole intermediate with maleic anhydride derivatives in the presence of a Lewis acid catalyst (e.g., ZnCl₂) .

  • Key Validation : Monitor reactions via TLC and confirm intermediates using 1H NMR^1 \text{H NMR} (e.g., pyrazole protons at δ 6.5–7.5 ppm) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Answer :

  • 1H NMR^1 \text{H NMR} and 13C NMR^{13} \text{C NMR} : Assign the trifluoroethyl group (CF₃CH₂-) via 1H^1 \text{H} signals at δ 3.8–4.2 ppm (split by coupling with fluorine) and 19F NMR^{19} \text{F NMR} at δ -60 to -70 ppm .
  • X-ray Crystallography : Resolve stereochemical ambiguities by growing single crystals in DMF/ethanol (1:1) and analyzing unit cell parameters (e.g., monoclinic system, space group P2₁/c) .
  • FTIR : Confirm the pyrrole-2,5-dione carbonyl stretch at 1700–1750 cm⁻¹ .

Q. What storage conditions ensure the compound’s stability?

  • Answer : Store at -20°C in amber vials under inert gas (N₂ or Ar) to prevent hydrolysis of the trifluoroethyl group or oxidation of the pyrrole ring. Use desiccants (e.g., silica gel) to avoid moisture absorption .

Advanced Research Questions

Q. How can researchers resolve contradictions between NMR and X-ray data for stereochemical assignments?

  • Answer :

Dynamic NMR (DNMR) : Perform variable-temperature 1H NMR^1 \text{H NMR} to detect conformational exchange broadening (e.g., hindered rotation of the trifluoroethyl group) .

DFT Calculations : Optimize molecular geometries using Gaussian 16 with B3LYP/6-311G(d,p) basis sets and compare computed chemical shifts to experimental NMR data .

  • Case Study : For a related trifluoroethyl-pyrazole derivative, X-ray data confirmed a planar pyrrole ring, while NMR suggested dynamic behavior, resolved via DNMR .

Q. What experimental designs are suitable for assessing the compound’s environmental fate?

  • Answer :

  • Abiotic Degradation : Expose the compound to UV light (254 nm) in aqueous buffers (pH 4–9) and analyze degradation products via LC-MS/MS. Monitor hydrolysis of the pyrrole-2,5-dione ring (half-life <24 hrs at pH 9) .
  • Biotic Transformation : Use soil microcosms with Pseudomonas spp. to assess microbial degradation. Extract metabolites using SPE and identify via high-resolution mass spectrometry (HRMS) .

Q. How can reaction mechanisms for pyrrole-2,5-dione formation be validated?

  • Answer :

Kinetic Isotope Effects (KIE) : Compare kH/kDk_{\text{H}}/k_{\text{D}} for deuterated maleic anhydride derivatives to identify rate-determining steps (e.g., nucleophilic attack vs. ring closure) .

Trapping Intermediates : Add radical scavengers (e.g., TEMPO) or electrophilic traps (e.g., methyl acrylate) during synthesis to isolate reactive species .

Q. What strategies optimize bioactivity assays for this compound?

  • Answer :

  • Cell-Based Assays : Use HEK-293 cells transfected with target receptors (e.g., kinase inhibitors). Pre-treat cells with the compound (1–100 µM) and measure IC₅₀ via MTT assays. Include DMSO controls (<0.1%) to avoid solvent toxicity .
  • Molecular Docking : Perform AutoDock Vina simulations with PDB structures (e.g., 4YAY for kinase targets) to predict binding modes. Validate with site-directed mutagenesis .

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